molecular formula C12H19N4O3+ B232306 (Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate

(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate

Cat. No. B232306
M. Wt: 267.3 g/mol
InChI Key: ZRQZDMMLCDCMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as AzoTAB and is a positively charged azo compound that has been synthesized using a simple and efficient method.

Mechanism of Action

AzoTAB works by binding to DNA and RNA molecules, causing changes in their structure and function. This binding leads to the inhibition of DNA and RNA synthesis, which can be useful in cancer therapy. AzoTAB also has the ability to generate reactive oxygen species, which can cause damage to cancer cells and lead to their death.
Biochemical and Physiological Effects:
AzoTAB has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that AzoTAB can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the growth of cancer cells and reduce their ability to form tumors. AzoTAB has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the main advantages of AzoTAB is its ease of synthesis. It can be synthesized using a simple and efficient method, making it readily available for scientific research. AzoTAB is also highly stable and can be stored for long periods without degradation. However, AzoTAB has some limitations in lab experiments. It is highly reactive and can be toxic to cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of AzoTAB. One potential direction is the development of new methods for the synthesis of AzoTAB that are more efficient and environmentally friendly. Another direction is the exploration of AzoTAB's potential applications in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of AzoTAB and its potential applications in cancer therapy.
Conclusion:
In conclusion, AzoTAB is a chemical compound that has significant potential for scientific research. Its ease of synthesis, stability, and potential applications in bioimaging, cancer therapy, and antibiotic development make it a valuable tool for researchers in various fields. While there are limitations to its use in lab experiments, the future directions for the research and development of AzoTAB are promising.

Synthesis Methods

The synthesis of AzoTAB is a relatively simple process that involves the reaction of 2,4-pentanedione with ethyl diazoacetate in the presence of a catalytic amount of copper(II) triflate. The resulting product is then treated with sodium methoxide to obtain AzoTAB. This method is efficient and yields high purity products.

Scientific Research Applications

AzoTAB has a wide range of potential applications in scientific research. One of the most significant applications of AzoTAB is in the field of bioimaging. AzoTAB has been shown to be an effective fluorescent probe for imaging living cells and tissues. It has also been used as a photosensitizer in photodynamic therapy, a technique used to treat cancer and other diseases.

properties

Product Name

(Z)-4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazonio-1-ethoxy-3-oxobut-1-en-1-olate

Molecular Formula

C12H19N4O3+

Molecular Weight

267.3 g/mol

IUPAC Name

(E)-1-(1-aza-4-azoniabicyclo[2.2.2]octan-4-yl)-3-diazonio-4-ethoxy-4-oxobut-2-en-2-olate

InChI

InChI=1S/C12H19N4O3/c1-2-19-12(18)11(14-13)10(17)9-16-6-3-15(4-7-16)5-8-16/h2-9H2,1H3/q+1

InChI Key

ZRQZDMMLCDCMPC-UHFFFAOYSA-N

Isomeric SMILES

CCO/C(=C(/C(=O)C[N+]12CCN(CC1)CC2)\[N+]#N)/[O-]

SMILES

CCOC(=O)C(=C(C[N+]12CCN(CC1)CC2)[O-])[N+]#N

Canonical SMILES

CCOC(=C(C(=O)C[N+]12CCN(CC1)CC2)[N+]#N)[O-]

Origin of Product

United States

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